molecular formula C11H21N3O2 B14770567 N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide

Cat. No.: B14770567
M. Wt: 227.30 g/mol
InChI Key: UHOLDRZKLSBVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of a suitable amine with an acylating agent under controlled conditions. For instance, the reaction of 2-aminopropanoic acid with pyrrolidine derivatives can be catalyzed by various agents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or amine functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide

InChI

InChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3

InChI Key

UHOLDRZKLSBVJG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C

Origin of Product

United States

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